molecular formula C22H22N8 B5828948 4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE

4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE

Cat. No.: B5828948
M. Wt: 398.5 g/mol
InChI Key: BARPYHZJXWGZHI-LFVJCYFKSA-N
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Description

4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the triazine ring and various functional groups in its structure makes it a versatile molecule for various scientific applications.

Preparation Methods

The synthesis of 4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE typically involves the substitution of chloride ions in cyanuric chloride with different amines. The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions can be optimized using microwave irradiation, which provides the desired products in less time, with good yield and higher purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and attached functional groups allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives with different substituents. These compounds share the triazine core but differ in their biological activities and applications. For example, some triazine derivatives are more effective as antimicrobial agents, while others are better suited for anticancer applications . The unique combination of functional groups in 4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE makes it a versatile and valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c23-15-17-9-11-18(12-10-17)16-24-29-21-26-20(25-19-7-3-1-4-8-19)27-22(28-21)30-13-5-2-6-14-30/h1,3-4,7-12,16H,2,5-6,13-14H2,(H2,25,26,27,28,29)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARPYHZJXWGZHI-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C#N)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C#N)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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